N-(2,4-difluorophenyl)hydrazinecarbothioamide
Description
Structural Identification and Nomenclature
The molecular structure of N-(2,4-difluorophenyl)hydrazinecarbothioamide is characterized by its molecular formula C7H7F2N3S and molecular weight of 203.21 grams per mole. The compound exhibits a complex nomenclature system reflecting its multifunctional nature, with the International Union of Pure and Applied Chemistry designation being 1-amino-3-(2,4-difluorophenyl)thiourea. Alternative systematic names include 4-(2,4-Difluorophenyl)-3-thiosemicarbazide and hydrazinecarbothioamide, N-(2,4-difluorophenyl)-, demonstrating the diverse approaches to naming this structurally complex molecule.
The structural identification relies on several key molecular descriptors that provide comprehensive characterization of the compound. The Simplified Molecular Input Line Entry System representation is given as C1=CC(=C(C=C1F)F)NC(=S)NN, while the International Chemical Identifier string is InChI=1S/C7H7F2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13). The corresponding International Chemical Identifier Key is RNPFEUCQZZXGCF-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical registration systems.
Computational property analysis reveals significant structural characteristics that influence the compound's behavior. The exact mass is calculated as 203.03287473 daltons, with a monoisotopic mass providing precise molecular weight determination for analytical purposes. The compound contains three hydrogen bond donor sites and four hydrogen bond acceptor sites, indicating substantial potential for intermolecular interactions and coordination chemistry applications. The XLogP3 value of 1.1 suggests moderate lipophilicity, positioning the compound favorably for biological membrane penetration while maintaining adequate aqueous solubility characteristics.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 203.21 g/mol | |
| Exact Mass | 203.03287473 Da | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 | |
| XLogP3 | 1.1 |
Historical Context in Hydrazinecarbothioamide Research
The development of hydrazinecarbothioamide chemistry represents a significant evolution in synthetic organic chemistry, with these compounds gaining recognition as valuable intermediates possessing diverse biological activities. Historical investigations have established hydrazinecarbothioamides as crucial building blocks in heterocyclic synthesis, particularly in the construction of biologically active scaffolds and pharmaceutical intermediates. The field has witnessed substantial growth due to the unique synthetic versatility of the hydrazinecarbothioamide functional group, which serves as a precursor to various heterocyclic systems including triazoles, thiadiazoles, and other nitrogen-sulfur containing ring systems.
Research into thiosemicarbazide derivatives, of which hydrazinecarbothioamides form a significant subset, has demonstrated their importance across multiple scientific disciplines. Early studies focused on the fundamental reactivity patterns of the hydrazine-carbothioamide linkage, establishing the thermodynamic and kinetic factors governing cyclization reactions and heterocycle formation. The development of synthetic methodologies for hydrazinecarbothioamide preparation has evolved through various approaches, including hydrazinolysis of carbon disulfide, reactions with dialkyl xanthates, and phase-transfer catalysis methods.
The historical progression of hydrazinecarbothioamide research has been marked by increasing sophistication in synthetic approaches and applications. Modern synthetic strategies have expanded beyond traditional methods to include metal-catalyzed processes and novel activation strategies that enhance selectivity and yield. The field has particularly benefited from advances in spectroscopic characterization techniques, enabling detailed structural analysis of complex hydrazinecarbothioamide derivatives and their metal complexes. Recent investigations have demonstrated the formation of lanthanide coordination complexes with hydrazinecarbothioamide ligands, revealing new dimensions of coordination chemistry and potential applications in materials science.
Contemporary research directions have emphasized the biological and pharmacological potential of hydrazinecarbothioamide derivatives, with studies demonstrating significant antioxidant, antimicrobial, and anticancer activities. The historical development has shown a clear trend toward structure-activity relationship studies, enabling rational design of hydrazinecarbothioamide derivatives with enhanced biological properties. This evolution has been particularly significant in the context of fluorinated derivatives, where incorporation of fluorine atoms has been shown to substantially modify biological activity and pharmacokinetic properties.
Position Within Organofluorine-Thiosemicarbazide Hybrid Compounds
This compound occupies a distinctive position within the broader classification of organofluorine-thiosemicarbazide hybrid compounds, representing an important intersection of fluorine chemistry and sulfur-nitrogen heterocycle science. The incorporation of fluorine atoms at the 2,4-positions of the phenyl ring creates unique electronic and steric properties that distinguish this compound from non-fluorinated analogs. Fluorinated thiosemicarbazones and related compounds have gained significant attention due to their enhanced biological activities compared to their non-fluorinated counterparts, with fluorine substitution often resulting in improved therapeutic efficacy and metabolic stability.
The classification of organofluorine-thiosemicarbazide hybrids encompasses a diverse array of structural motifs, ranging from simple monofluorinated derivatives to complex polyfluorinated systems. This compound represents a moderately fluorinated example within this family, with the difluoro substitution pattern providing an optimal balance between enhanced properties and synthetic accessibility. Research has demonstrated that the specific positioning of fluorine atoms significantly influences both the physical properties and biological activities of these compounds, with 2,4-difluoro substitution patterns showing particularly favorable characteristics.
Comparative studies within the organofluorine-thiosemicarbazide family have revealed distinct structure-activity relationships that highlight the importance of fluorine positioning and multiplicity. The 2,4-difluorophenyl motif has been shown to confer enhanced lipophilicity and improved bioavailability compared to other substitution patterns, while maintaining favorable stability characteristics. This positioning is particularly significant because it creates an optimal electronic environment that enhances both the nucleophilicity of the hydrazine nitrogen and the electrophilicity of the thiocarbonyl carbon, facilitating subsequent synthetic transformations.
The synthetic applications of this compound within the organofluorine-thiosemicarbazide class demonstrate its versatility as a building block for more complex structures. Recent investigations have shown that compounds in this class serve as excellent precursors for triazole formation through base-catalyzed cyclization reactions, with the fluorine substituents providing electronic activation that enhances reaction rates and selectivity. The compound has been successfully employed in the synthesis of S-alkylated triazole derivatives, demonstrating the synthetic utility of the thiosemicarbazide functionality in combination with fluorine substitution.
| Compound Class | Fluorine Pattern | Key Properties | Applications |
|---|---|---|---|
| Monofluorinated Thiosemicarbazides | Single F substitution | Moderate lipophilicity | Basic heterocycle synthesis |
| 2,4-Difluorinated Systems | 2,4-difluoro pattern | Enhanced bioavailability | Advanced pharmaceutical intermediates |
| Polyfluorinated Derivatives | Multiple F substitutions | High metabolic stability | Specialized materials applications |
The position of this compound within coordination chemistry applications represents another significant aspect of its classification. Fluorinated thiosemicarbazide ligands have demonstrated enhanced coordination abilities with various metal centers, with the fluorine atoms providing additional electronic effects that modulate metal-ligand binding strength and selectivity. This characteristic has made organofluorine-thiosemicarbazide hybrids particularly valuable in the development of novel metal complexes with applications in catalysis, materials science, and biological systems.
Properties
IUPAC Name |
1-amino-3-(2,4-difluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPFEUCQZZXGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350293 | |
| Record name | N-(2,4-Difluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-58-2 | |
| Record name | N-(2,4-Difluorophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-Difluorophenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)hydrazinecarbothioamide typically involves the reaction of 2,4-difluoroaniline with thiocarbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Synthesis of N-(2,4-difluorophenyl)hydrazinecarbothioamide
The synthesis typically involves the reaction of hydrazine derivatives with isothiocyanates. For instance, the compound can be synthesized through the reaction of 2,4-difluorophenyl isothiocyanate with appropriate hydrazine derivatives under basic conditions. The resulting hydrazinecarbothioamide can then undergo further transformations to yield various derivatives with enhanced biological properties .
Antioxidant Activity
Research indicates that hydrazinecarbothioamides exhibit significant antioxidant activity. For instance, compounds derived from this compound have shown effective free radical scavenging capabilities using assays such as the DPPH method. This activity is attributed to the presence of thione and mercapto groups in the structure, which enhance their ability to neutralize reactive oxygen species .
Antimicrobial Activity
This compound and its derivatives have been screened for antimicrobial activity against various bacterial and fungal strains. In studies, these compounds demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies reveal that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Research has shown that certain derivatives can inhibit aldose reductase, an enzyme implicated in diabetic complications. This property highlights the compound's potential in developing treatments for diabetes-related conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Fluorine and chlorine substituents enhance electrophilicity and influence tautomeric stability.
- Steric Effects : Bulkier substituents (e.g., 2,6-dimethylphenyl in 3i) reduce reaction yields (79–90%) compared to smaller halogens .
Comparison with 1,2,4-Triazole Derivatives
Cyclization of this compound under basic conditions yields 1,2,4-triazole-3-thiones (e.g., compounds 7–9 in ). These derivatives exhibit distinct properties:
| Property | Hydrazinecarbothioamide (e.g., 4–6) | 1,2,4-Triazole-3-thione (e.g., 7–9) |
|---|---|---|
| C=O Stretching (IR) | 1663–1682 cm⁻¹ | Absent |
| Tautomeric Form | Thione | Thione (confirmed by νC=S at 1247–1255 cm⁻¹) |
| Antioxidant Activity | Excellent (DPPH IC₅₀: <50 µM) | Moderate (DPPH IC₅₀: 50–100 µM) |
The loss of the carbonyl group in triazoles correlates with reduced antioxidant efficacy, suggesting the hydrazinecarbothioamide scaffold is critical for radical scavenging .
Biological Activity
N-(2,4-difluorophenyl)hydrazinecarbothioamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and anticancer research. This article provides an in-depth exploration of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as hydrazinecarbothioamides. The synthesis typically involves the reaction of 2,4-difluorophenyl isothiocyanate with various hydrazines under basic conditions, leading to the formation of the desired hydrazinecarbothioamide structure. The compound's structure can be represented as follows:
Antioxidant Activity
Research has demonstrated that hydrazinecarbothioamides, including N-(2,4-difluorophenyl) derivatives, exhibit significant antioxidant properties. A study evaluated several derivatives and reported the following findings:
- DPPH Scavenging Activity : Compounds derived from hydrazinecarbothioamides showed strong scavenging activity against DPPH radicals. For instance:
- Compound 4 : Inhibition rate of 97.18% at 250 μM
- Compound 5 : Inhibition rate of 96.90% at 250 μM
- Compound 6 : Inhibition rate of 97.11% at 250 μM
- IC50 Values : The IC50 values for these compounds were significantly lower than those for standard antioxidants like ascorbic acid (AA) and butylated hydroxytoluene (BHT), indicating superior antioxidant potency (IC50 values around 39-42 μM) .
| Compound | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| 4 | 97.18 | 39.39 |
| 5 | 96.90 | 39.79 |
| 6 | 97.11 | 42.32 |
| BHA | 89.30 | 51.62 |
| AA | 91.26 | 107.67 |
| BHT | 23.05 | 423.37 |
The antioxidant activity is attributed to the thiourea fragment in these compounds, which stabilizes free radicals through double conjugation and enhances radical stability via interactions with π electrons from the aromatic ring .
Anticancer Activity
This compound and its derivatives have also shown promising anticancer properties, particularly against non-small cell lung cancer (A549) cells. Key findings include:
- Induction of Apoptosis : The compound was found to significantly induce apoptosis in A549 cells by modulating key proteins involved in cell survival:
- Increased expression of pro-apoptotic proteins (e.g., Cleaved-Caspase 3).
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It was observed that the compound caused cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4) and Cyclin D1 .
The mechanism through which this compound exerts its biological effects appears to involve:
- Reactive Oxygen Species (ROS) : The compound increases ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
- Cell Signaling Pathways : It affects various signaling pathways related to cancer progression and cell survival .
Case Studies
Several studies have documented the biological activities of hydrazinecarbothioamide derivatives:
- Antioxidant Evaluation : A comprehensive study screened multiple derivatives for antioxidant activity using various assays (DPPH, ABTS), confirming the high efficacy of compounds containing the difluorophenyl moiety .
- Anticancer Studies : Research on fluorinated thiosemicarbazone derivatives showed that modifications on the hydrazinecarbothioamide structure could enhance anticancer activity against different cancer cell lines, demonstrating a structure-activity relationship .
Q & A
Q. What are the common synthetic routes for N-(2,4-difluorophenyl)hydrazinecarbothioamide?
The compound is typically synthesized via nucleophilic addition of 2,4-difluorophenyl isothiocyanate to hydrazine derivatives. For example, reacting 4-(4-substituted-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate in absolute ethanol under reflux yields hydrazinecarbothioamide derivatives. Key characterization methods include FT-IR (C=S stretch at ~1243–1258 cm⁻¹) and NMR spectroscopy . Alternative routes involve cyclization reactions of 1,2-diamine derivatives with sulfonamide salts, often using bases like DBU to enhance efficiency .
Q. How is the antioxidant activity of this compound evaluated experimentally?
Antioxidant activity is assessed using assays such as DPPH radical scavenging or lipid peroxidation inhibition. For example, synthesized derivatives of hydrazinecarbothioamide demonstrated IC₅₀ values comparable to standard antioxidants like ascorbic acid. Structural features like fluorine substitution and thioamide groups enhance radical scavenging by stabilizing reactive intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=S at 1243–1258 cm⁻¹, NH stretches at 3150–3319 cm⁻¹).
- ¹H/¹³C NMR : Confirms substitution patterns and tautomeric equilibria (e.g., aromatic protons in 2,4-difluorophenyl groups at δ 6.8–7.5 ppm).
- X-ray diffraction : Resolves molecular geometry and hydrogen-bonding networks, critical for studying tautomerism .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : DBU accelerates cyclization in piperazine derivatives .
- Temperature control : Reflux in ethanol minimizes side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates high-purity products .
Q. What computational methods predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with antioxidant/anticancer activity.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for ligand-protein interactions .
- Molecular docking : Predicts binding affinities to targets like MCF-7 cells (e.g., IC₅₀ = 0.8 µM for derivative 6 in ).
Q. How do tautomeric forms of hydrazinecarbothioamides influence their biological activity?
Hydrazinecarbothioamides exist as thione-thiol tautomers. For example, 1,2,4-triazole derivatives favor the thione form (confirmed by absence of νS-H in IR and NH stretches in NMR), enhancing metal chelation and enzyme inhibition. Tautomer stability is solvent-dependent and impacts pharmacokinetics .
Q. What strategies resolve contradictions in reported biological activity data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
